Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate
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Overview
Description
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is an organic compound that features a tert-butyldimethylsilyloxy group, a fluorine atom, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole . The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents . The esterification process involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate involves its interaction with various molecular targets. The tert-butyldimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(trimethylsilyloxy)-2-fluoroheptanoate: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Methyl 7-(tert-butyldimethylsilyloxy)-2-chloroheptanoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 7-(tert-butyldimethylsilyloxy)-2-fluoroheptanoate is unique due to the presence of both the tert-butyldimethylsilyloxy group and the fluorine atom. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
methyl 7-[tert-butyl(dimethyl)silyl]oxy-2-fluoroheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29FO3Si/c1-14(2,3)19(5,6)18-11-9-7-8-10-12(15)13(16)17-4/h12H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJMNVMKZNEKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC(C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29FO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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